N-(2,6-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
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Overview
Description
N-(2,6-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s structure features an indole core, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide typically involves the following steps:
Formation of the Indole Core: This can be achieved through various methods such as the Fischer indole synthesis or the Bartoli indole synthesis.
Acylation Reaction: The indole core is then acylated with an appropriate acylating agent to introduce the acetamide group.
Substitution Reaction: The final step involves the substitution of the phenyl ring with the 2,6-dimethylphenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the phenyl and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-diones, while reduction could produce indole-2-ylmethanol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole structure.
Tryptophan: An essential amino acid that contains an indole ring.
Uniqueness
N-(2,6-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is unique due to its specific substitution pattern and the presence of both the indole and acetamide functional groups. This combination may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-13-6-3-7-14(2)20(13)22-18(24)12-23-17-11-5-9-15-8-4-10-16(19(15)17)21(23)25/h3-11H,12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVZZWIBGHZNAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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